N-(3-bromophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide
Descripción
N-(3-bromophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidinone core. This bicyclic system is substituted with an ethyl group at position 3, a phenyl group at position 7, and a 3-bromophenylacetamide side chain at position 5 (Figure 1). The 3-bromophenyl group may enhance lipophilicity and influence binding affinity, while the ethyl and phenyl substituents modulate steric and electronic properties.
Propiedades
IUPAC Name |
N-(3-bromophenyl)-2-(3-ethyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN4O2/c1-2-26-14-24-20-18(15-7-4-3-5-8-15)12-27(21(20)22(26)29)13-19(28)25-17-10-6-9-16(23)11-17/h3-12,14H,2,13H2,1H3,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEAVOZPUKLYJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC(=CC=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(3-bromophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article provides an overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula: with a molecular weight of 500.43 g/mol. It features a pyrrolopyrimidine core, which is known for its diverse pharmacological properties.
The biological activity of this compound is primarily linked to its ability to inhibit specific kinase enzymes that play crucial roles in cell signaling pathways associated with cancer progression. The pyrrolopyrimidine derivatives have been shown to exhibit:
- Anticancer Activity : These compounds primarily act as inhibitors of receptor tyrosine kinases (RTKs), such as VEGFR (vascular endothelial growth factor receptor) and EGFR (epidermal growth factor receptor), which are often overexpressed in various cancers.
- Cell Cycle Arrest : Studies indicate that the compound can induce cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells. This effect has been documented through various assays measuring cell viability and apoptosis markers.
Case Studies
-
Inhibition of Kinase Activity :
- A study demonstrated that pyrrolopyrimidine derivatives, including N-(3-bromophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide, exhibited potent inhibitory activity against c-Src kinase with IC50 values in the nanomolar range. This inhibition was associated with reduced proliferation in glioblastoma multiforme (GBM) models .
-
Antiproliferative Effects :
- In vitro assays on various cancer cell lines (including U87 GBM and HCT116) revealed significant antiproliferative effects with IC50 values ranging from 4.4 nM to 7.1 nM. The compound's ability to selectively inhibit c-Src without affecting other kinases underscores its potential as a targeted therapy .
- Cell Cycle Analysis :
Summary of Biological Activities
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
The pyrrolo[3,2-d]pyrimidinone core distinguishes this compound from related scaffolds:
- Pyrrolo[1,2-b]pyridazines (e.g., EP 4,374,877 A2): These feature a pyridazine ring fused to pyrrolidine, differing in nitrogen placement and ring strain. The pyridazine moiety increases polarity but reduces conformational flexibility compared to pyrimidinones.
Substituent Effects
Key substituents and their analogs in related compounds:
Physicochemical Properties
Hypothetical data based on structural analogs:
| Property | Target Compound | EP 4,374,877 Compound | Dipyrimido Compound |
|---|---|---|---|
| Molecular Weight (g/mol) | ~480 | ~600 | ~550 |
| LogP (Predicted) | 3.2 | 2.8 | 4.1 |
| Hydrogen Bond Acceptors | 5 | 9 | 8 |
Crystallographic and Conformational Analysis
- Hydrogen Bonding: The acetamide and pyrimidinone carbonyl groups likely form intermolecular H-bonds, similar to patterns in pyrrolo-pyridazines.
- Ring Puckering: The pyrrolidine ring may adopt a non-planar conformation, quantified via Cremer-Pople parameters (e.g., puckering amplitude q and phase angle φ). This contrasts with planar pyridazine systems in EP 4,374,877.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
